N-(2-{[1-(cyclopentylcarbamoyl)cyclohexyl](1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino}-2-oxoethyl)benzamide
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Overview
Description
N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide typically involves multiple steps. One common method involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Chemical Research: The compound serves as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- Sodium {[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylamino]methanesulfonic acid sodium salt}
Uniqueness
N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C32H39N5O4 |
---|---|
Molecular Weight |
557.7 g/mol |
IUPAC Name |
N-[2-[[1-(cyclopentylcarbamoyl)cyclohexyl]-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C32H39N5O4/c1-23-28(30(40)37(35(23)2)26-18-8-4-9-19-26)36(27(38)22-33-29(39)24-14-6-3-7-15-24)32(20-12-5-13-21-32)31(41)34-25-16-10-11-17-25/h3-4,6-9,14-15,18-19,25H,5,10-13,16-17,20-22H2,1-2H3,(H,33,39)(H,34,41) |
InChI Key |
GCRICRCLGHJDIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C(=O)CNC(=O)C3=CC=CC=C3)C4(CCCCC4)C(=O)NC5CCCC5 |
Origin of Product |
United States |
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